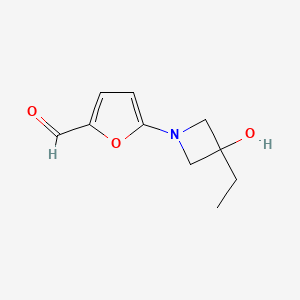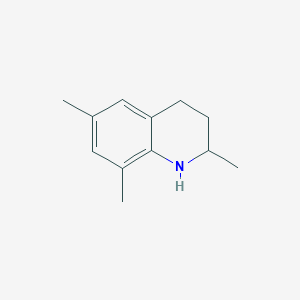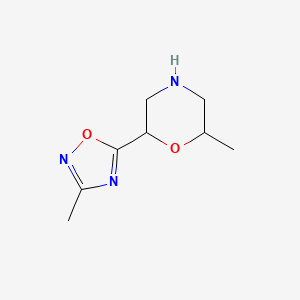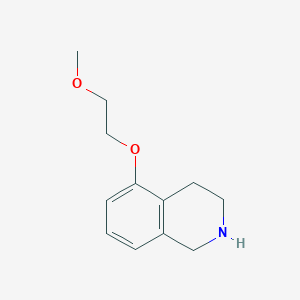
Methyl 3-(2,2-dimethylcyclopentyl)prop-2-ynoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3-(2,2-dimethylcyclopentyl)prop-2-ynoate: is a chemical compound with the molecular formula C₁₁H₁₆O₂ and a molecular weight of 180.24 g/mol . This compound is known for its unique structure, which includes a cyclopentyl ring with two methyl groups and a prop-2-ynoate ester functional group. It is primarily used in research and industrial applications due to its versatile chemical properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-(2,2-dimethylcyclopentyl)prop-2-ynoate typically involves the reaction of 2,2-dimethylcyclopentanone with propargyl bromide in the presence of a base such as potassium carbonate. The resulting intermediate is then esterified using methanol and a catalyst like sulfuric acid to yield the final product .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like distillation and crystallization are common in industrial production .
Analyse Chemischer Reaktionen
Types of Reactions: Methyl 3-(2,2-dimethylcyclopentyl)prop-2-ynoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the alkyne group to an alkene or alkane.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different esters or amides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride.
Substitution: Nucleophiles like amines, alcohols, and thiols.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alkenes or alkanes.
Substitution: Various esters or amides depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Methyl 3-(2,2-dimethylcyclopentyl)prop-2-ynoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Methyl 3-(2,2-dimethylcyclopentyl)prop-2-ynoate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on its structure and functional groups. The prop-2-ynoate ester group is particularly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their activity and function .
Vergleich Mit ähnlichen Verbindungen
Methyl 3-(2,2-dimethylcyclopentyl)prop-2-enoate: Similar structure but with a double bond instead of a triple bond.
3-(2,2-Dimethylcyclopentyl)prop-2-ynoic acid: Similar structure but with a carboxylic acid group instead of an ester group.
Uniqueness: Methyl 3-(2,2-dimethylcyclopentyl)prop-2-ynoate is unique due to its triple bond and ester functional group, which confer distinct reactivity and chemical properties. This makes it a valuable compound for various synthetic and research applications .
Eigenschaften
Molekularformel |
C11H16O2 |
|---|---|
Molekulargewicht |
180.24 g/mol |
IUPAC-Name |
methyl 3-(2,2-dimethylcyclopentyl)prop-2-ynoate |
InChI |
InChI=1S/C11H16O2/c1-11(2)8-4-5-9(11)6-7-10(12)13-3/h9H,4-5,8H2,1-3H3 |
InChI-Schlüssel |
KQKYQBIOOJMLKY-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CCCC1C#CC(=O)OC)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1-[(Cyclopropylmethyl)amino]butan-2-one](/img/structure/B13172990.png)

![({[3-(Bromomethyl)hexyl]oxy}methyl)benzene](/img/structure/B13173001.png)

![2-[(4-Methylphenyl)methyl]-2,3-dihydro-1H-pyrazol-3-imine hydrochloride](/img/structure/B13173031.png)


![3-{[1-(Bromomethyl)cyclopropyl]methyl}-1,2,5-thiadiazole](/img/structure/B13173049.png)

![1-[(Propylamino)carbonyl]piperidine-3-carboxylic acid](/img/structure/B13173072.png)

